

Application Notes and Protocols for the Synthesis of GSK8175

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Compound of Interest

Compound Name: GSK8175

Cat. No.: B15563726

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Introduction

GSK8175 is a potent, second-generation non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] It is a boron-containing, sulfonamide-N-benzoxaborole analog designed to overcome the metabolic liabilities of earlier inhibitors.[1][2] Its development involved a significant evolution in synthetic strategy, moving from a lengthy linear sequence to a more efficient convergent approach.[3][4] These notes provide a comparative overview of the synthetic methodologies for **GSK8175**, detailed protocols for key reactions in the improved synthesis, and diagrams illustrating the synthetic logic and mechanism of action for research and development purposes.

Comparison of Synthetic Routes

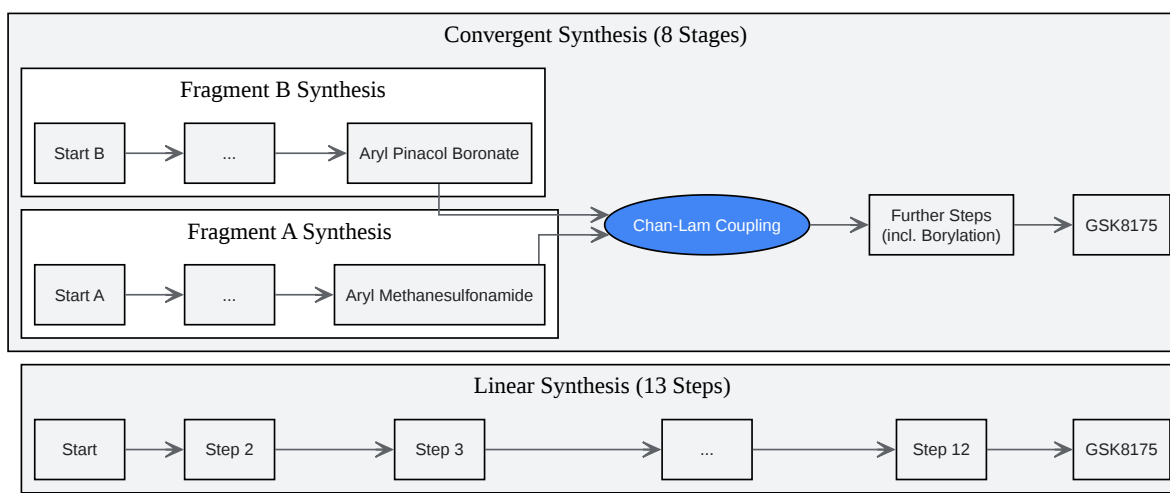
Two primary synthetic routes for **GSK8175** have been described in the literature. The initial approach was a 13-step linear synthesis, which was later optimized to a more efficient 8-stage convergent synthesis. The convergent route offers significant advantages in overall yield and process efficiency.[5][3][4]

Parameter	Linear Synthesis	Convergent Synthesis	Reference(s)
Number of Steps	13 (longest linear sequence)	8 (longest linear sequence)	[5][3]
Overall Yield	~10%	~20%	[3]
Strategy	Completely linear sequence.	Convergent; key fragments are synthesized separately and then coupled.	[3]
Key Challenges	- Multi-day SNAr arylation using hazardous HMPA solvent.- Use of carcinogenic chloromethyl methyl ether.- Unreliable final-stage Pd-catalyzed Miyaura borylation.	- Optimization of Chan-Lam coupling conditions.- Addressing mass-transfer limitations in the borylation step.	[5][3]
Key Advantages	Established initial route.	- Higher Overall Yield: Doubled the process efficiency.- Improved Safety: Avoids carcinogenic and highly toxic reagents.- Increased Robustness: Employs more reliable and optimized coupling reactions.	[5][3]

Visualized Workflows and Logic

Synthetic Pathway Comparison

The diagram below illustrates the strategic difference between the lengthy linear approach and the more efficient convergent synthesis, which involves the coupling of two key intermediates.

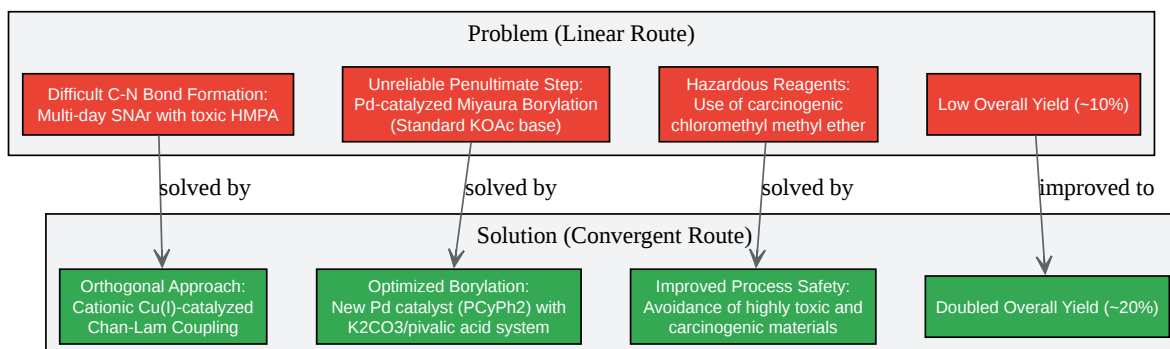


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Fig. 1: Comparison of Linear vs. Convergent Synthetic Workflows.

Rationale for the Convergent Synthesis

The move to a convergent synthesis was driven by the need to overcome specific challenges in the linear route. This diagram outlines the problems and their corresponding solutions.

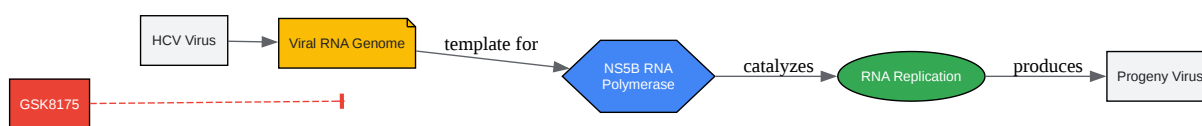


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Fig. 2: Logic Diagram for the Improved Convergent Synthesis.

Mechanism of Action

GSK8175 functions by inhibiting the HCV NS5B protein, an RNA-dependent RNA polymerase that is essential for the replication of the viral genome. By binding to an allosteric site on the enzyme, **GSK8175** prevents the conformational changes necessary for RNA synthesis.



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Fig. 3: Mechanism of Action of **GSK8175** as an HCV NS5B Inhibitor.

Experimental Protocols

Disclaimer: The following protocols are representative examples derived from the published literature.^{[5][3]} They are intended for instructional and planning purposes only. For validated,

step-by-step experimental procedures, researchers must consult the original publications and their associated supporting information documents.

Key Reaction 1: Cationic Cu(I)-Catalyzed Chan-Lam Coupling

This reaction forms the crucial C-N bond between the two primary fragments of the molecule, replacing the problematic S_NAr reaction from the linear synthesis.^{[5][3]}

Materials:

- Halogenated aryl pinacol boronate ester (Fragment B, 1.0 equiv)
- Aryl methanesulfonamide (Fragment A, 1.2 equiv)
- Copper(I) Chloride (CuCl, 0.1 equiv)
- Potassium Hexafluorophosphate (KPF₆, 0.1 equiv)
- Diisopropylethylamine (DIPEA, 2.0 equiv)
- Toluene, anhydrous
- Molecular Sieves, 4 Å

Procedure:

- To a dry, oven-baked flask under an inert atmosphere (Nitrogen or Argon), add the aryl methanesulfonamide (1.2 equiv), CuCl (0.1 equiv), KPF₆ (0.1 equiv), and activated 4 Å molecular sieves.
- Add anhydrous toluene to the flask, followed by DIPEA (2.0 equiv).
- Stir the resulting suspension at room temperature for 15-20 minutes.
- Add the halogenated aryl pinacol boronate ester (1.0 equiv) to the reaction mixture.

- Stir the reaction vigorously at a temperature between 60-80 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
- Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
- Combine the organic filtrates and wash sequentially with saturated aqueous NH₄Cl and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.

Key Reaction 2: Optimized Pd-Catalyzed Miyaura Borylation

This penultimate step installs the boronic acid functionality. The improved protocol uses a different catalyst and base system to overcome mass-transfer limitations and improve reliability and yield.^{[5][3]}

Materials:

- Aryl Bromide precursor (from previous step, 1.0 equiv)
- Bis(pinacolato)diboron (B₂pin₂, 1.5 equiv)
- Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
- Cyclohexylphenylphosphine (PCyPh₂, 0.04 equiv)
- Potassium Carbonate (K₂CO₃, 3.0 equiv)
- Pivalic Acid (0.2 equiv)
- 1,4-Dioxane, anhydrous

Procedure:

- To a dry, oven-baked flask, add the aryl bromide precursor (1.0 equiv), B2pin2 (1.5 equiv), and K₂CO₃ (3.0 equiv).
- Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).
- In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 equiv), PCyPh₂ (0.04 equiv), and pivalic acid (0.2 equiv) in anhydrous 1,4-dioxane.
- Add the catalyst solution to the reaction flask via syringe.
- Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by LC-MS. The reaction is typically complete within 4-8 hours.
- Once the starting material is consumed, cool the mixture to room temperature.
- Dilute the reaction with ethyl acetate and water. Separate the layers.
- Extract the aqueous layer with ethyl acetate (2x).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product via flash column chromatography to afford the borylated intermediate, which can then be hydrolyzed under standard acidic conditions to yield the final benzoxaborole moiety of **GSK8175**.

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